4-(1-Fluoroethyl)phenol
Description
4-(1-Fluoroethyl)phenol (CAS: Not explicitly provided in evidence) is a fluorinated phenolic derivative characterized by a fluorine atom substituted on the ethyl side chain at the para position of the phenol ring. Fluorinated phenols are notable for their enhanced polarity, metabolic stability, and applications in pharmaceuticals and materials science. The fluorine atom’s electronegativity significantly influences the compound’s acidity, solubility, and electronic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H9FO |
|---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
4-(1-fluoroethyl)phenol |
InChI |
InChI=1S/C8H9FO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,1H3 |
InChI Key |
KSUWGSLUPURGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Fluoroethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-bromoethylbenzene, the fluoroethyl group can be introduced using a fluorinating agent such as potassium fluoride (KF) under appropriate conditions. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution.
Another method involves the direct fluorination of 4-ethylphenol using a fluorinating reagent such as Selectfluor. This reaction is usually carried out in the presence of a catalyst and under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Fluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-(1-Fluoroethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 4-(1-Fluoroethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-(1,1-Difluoroethyl)phenol
- Structure : Contains two fluorine atoms on the ethyl group (CF₂CH₃).
- Molecular Formula : C₈H₈F₂O; Molecular Weight : 158.15 g/mol .
- Key Differences: Acidity: The electron-withdrawing effect of two fluorine atoms increases acidity (lower pKa) compared to 4-(1-Fluoroethyl)phenol. Polarity: Higher polarity due to increased electronegativity, leading to distinct solubility profiles (e.g., in polar solvents). Applications: Potential use in agrochemicals or as a building block for fluorinated pharmaceuticals.
4-Ethylphenol
- Structure: Non-fluorinated ethyl group (CH₂CH₃).
- Molecular Formula : C₈H₁₀O; Molecular Weight : 122.16 g/mol .
- Key Differences :
- Acidity : Less acidic (higher pKa) due to the absence of electron-withdrawing fluorine.
- Reactivity : Prone to electrophilic substitution at the ortho/para positions, whereas fluorinated analogs may exhibit altered regioselectivity.
- Applications : Commonly used in fragrances and resins; less suited for applications requiring metabolic stability.
4-(Fluoromethyl)phenol
- Structure : Fluorine on a methyl group (CH₂F) at the para position.
- Molecular Formula : C₇H₇FO; Molecular Weight : 126.13 g/mol .
- Key Differences: Steric Effects: Smaller substituent (methyl vs. Electronic Effects: The shorter chain length diminishes the inductive effect compared to the fluoroethyl group.
4-(4-Propan-2-ylpiperazin-1-yl)phenol
- Structure: Piperazine ring substituted with isopropyl and phenol groups.
- Molecular Formula : C₁₃H₂₀N₂O; Molecular Weight : 220.31 g/mol .
- Key Differences: Functionality: The piperazine moiety introduces basicity and hydrogen-bonding capacity, unlike the neutral fluoroethyl group. Applications: Used in pharmaceuticals (e.g., antipsychotics) due to its nitrogen-rich structure, whereas this compound may serve as a fluorinated intermediate.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Acidity (pKa) |
|---|---|---|---|---|---|
| This compound | C₈H₉FO | ~140.16 | Not reported | Estimated 200-220 | ~8.5-9.5* |
| 4-(1,1-Difluoroethyl)phenol | C₈H₈F₂O | 158.15 | Not reported | Not reported | ~7.5-8.5* |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | 40-42 | 218-220 | 10.2 |
| 4-(Fluoromethyl)phenol | C₇H₇FO | 126.13 | Not reported | 195-200 | ~8.8-9.3* |
*Estimated based on fluorine’s inductive effects.
Research Findings and Trends
- Electronic Properties: Fluorinated ethyl groups enhance the electron-withdrawing character of phenolic compounds, reducing HOMO-LUMO gaps and increasing polarizability, as seen in analogs like 4-(4,5-Diphenylimidazolyl)phenol (bandgap: ~3.2 eV) .
- Thermal Stability : Fluorine’s strong C-F bond improves thermal stability, making such compounds suitable for high-temperature applications in materials science.
Biological Activity
4-(1-Fluoroethyl)phenol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties, including the presence of a fluorine atom and a phenolic hydroxyl group, contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 168.19 g/mol
The compound features a phenolic ring substituted with a fluoroethyl group, which enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms, acting as an effective antioxidant.
- Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth, possibly through membrane disruption or interference with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses by affecting cytokine levels.
Biological Activity Overview
Recent studies have investigated the biological properties of this compound, revealing promising results in several areas:
Antioxidant Activity
A study focused on the antioxidant properties of this compound demonstrated its effectiveness in scavenging reactive oxygen species (ROS). The compound was tested against standard antioxidants like ascorbic acid and showed comparable results in reducing oxidative stress markers in cellular models.
Antimicrobial Efficacy
Research has indicated that this compound possesses antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Properties
In vivo studies using murine models have assessed the anti-inflammatory effects of this compound. Treatment with the compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-fluorophenol | Amino group attached to a fluorinated phenol | Used in synthesizing insecticides |
| 3-Fluoro-4-aminophenol | Fluorine at position three on the phenolic ring | Precursor in various chemical syntheses |
| 2-Fluoroethylamine | Simple amine structure with a fluorinated ethyl | Key building block in synthetic chemistry |
The presence of both an amino group and a fluorine atom on the ethyl chain enhances the reactivity and stability of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
